molecular formula C10H16ClNO2 B2425620 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one CAS No. 26384-66-7

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one

Cat. No.: B2425620
CAS No.: 26384-66-7
M. Wt: 217.69
InChI Key: XVFBNQBKVQUQRI-UHFFFAOYSA-N
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Description

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one is a heterocyclic organic compound that features a five-membered ring containing oxygen and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one typically involves the reaction of cyclohexylamine with chloroacetyl chloride, followed by cyclization with ethylene oxide. The reaction conditions often require the use of a base such as sodium hydroxide to facilitate the cyclization process. The reaction is generally carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinones with different oxidation states.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the use of bases like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxazolidinones with higher oxidation states.

    Reduction: Alcohols or amines derived from the original compound.

    Substitution: Various substituted oxazolidinones depending on the nucleophile used.

Scientific Research Applications

5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of 5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets. The compound can act as an electrophile due to the presence of the chloromethyl group, which can react with nucleophiles in biological systems. This reactivity can lead to the formation of covalent bonds with biomolecules, potentially altering their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(Chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Unique due to its specific substitution pattern and ring structure.

    5-(Hydroxymethyl)-3-cyclohexyl-1,3-oxazolidin-2-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.

    3-Cyclohexyl-1,3-oxazolidin-2-one: Lacks the chloromethyl group, leading to different reactivity and applications.

Uniqueness

The presence of the chloromethyl group in this compound makes it particularly reactive and versatile for various chemical transformations

Properties

IUPAC Name

5-(chloromethyl)-3-cyclohexyl-1,3-oxazolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16ClNO2/c11-6-9-7-12(10(13)14-9)8-4-2-1-3-5-8/h8-9H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFBNQBKVQUQRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CC(OC2=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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